
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)tetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tetrahydrofuran group, a carboxamide group, and a 1,2,3,4-tetrahydronaphthalen-1-yl group with a hydroxy and a methoxy substituent . These groups are common in many biologically active compounds and could potentially interact with various biological targets.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydrofuran ring, possibly through a cyclization reaction, and the attachment of the 1,2,3,4-tetrahydronaphthalen-1-yl group . The hydroxy and methoxy groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran ring, the carboxamide group, and the 1,2,3,4-tetrahydronaphthalen-1-yl group . The hydroxy and methoxy groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the hydroxy group could be deprotonated to form a nucleophile, which could then participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy and methoxy groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Antiviral Activity
This compound has shown potential in antiviral research, particularly in the development of treatments for influenza and Coxsackie B4 virus. Derivatives of this compound have been reported to exhibit inhibitory activity against influenza A, with promising selectivity index values .
Anti-HIV Research
Indole derivatives, which share structural similarities with our compound of interest, have been synthesized and screened for anti-HIV activity. These studies are crucial for developing new medications that can inhibit HIV-1 and HIV-2 strains replication in acutely infected cells .
Anticancer Applications
The structural framework of this compound is found in various anticancer agents. Research into indole derivatives, which are structurally related, has revealed their potential in targeting multiple receptors, which is beneficial for cancer treatment strategies .
Antimicrobial Properties
Compounds with a similar structure have been explored for their antimicrobial properties. This includes research into combating bacterial and fungal infections, which is a significant area of study given the rise of antibiotic-resistant strains .
Neuroprotective Effects
The compound’s framework suggests potential neuroprotective effects. Research into similar compounds has indicated possible applications in protecting neuronal cells against damage, which could be beneficial in treating neurodegenerative diseases .
Analgesic and Anti-inflammatory Uses
The chemical structure of this compound indicates potential use as an analgesic and anti-inflammatory agent. Studies on related compounds have shown effectiveness in reducing pain and inflammation, which could lead to new pain management therapies .
Enzyme Inhibition
This compound could serve as a basis for developing enzyme inhibitors. Such inhibitors can be used to regulate biological pathways, which is essential in the treatment of various diseases, including metabolic disorders .
Chemical Reagent in Organic Synthesis
Due to its reactive functional groups, this compound can be used as a chemical reagent in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules for pharmaceutical research and development .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-14-4-5-15-12(9-14)3-2-7-17(15,20)11-18-16(19)13-6-8-22-10-13/h4-5,9,13,20H,2-3,6-8,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSUWCQBOSMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

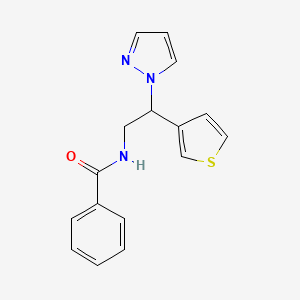
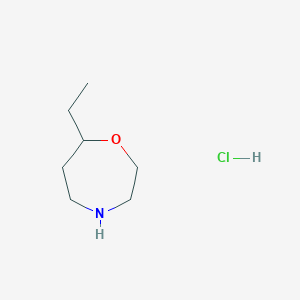
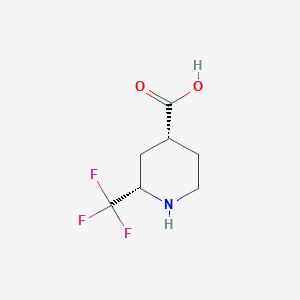
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)

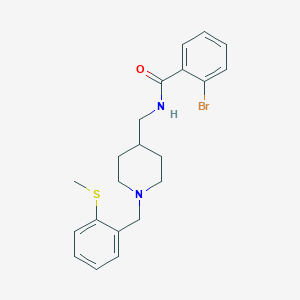
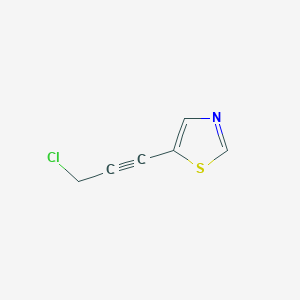
![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)
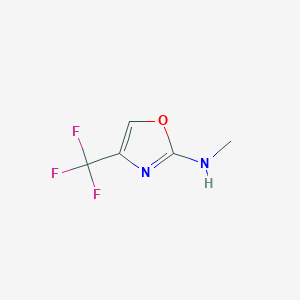
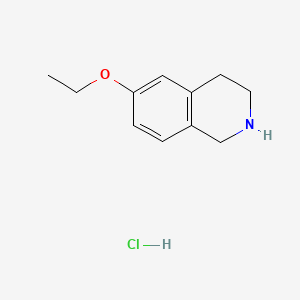
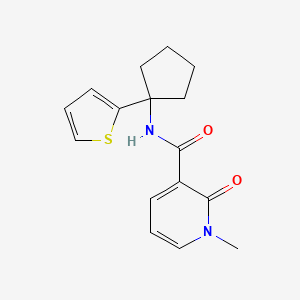
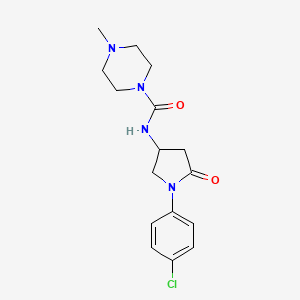
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)
![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2956140.png)